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molecular formula C48H112N4O7P2 B8651716 Tributyl ammonium pyrophosphate

Tributyl ammonium pyrophosphate

Cat. No. B8651716
M. Wt: 919.4 g/mol
InChI Key: SWFDTFBWXCNRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569259B2

Procedure details

Tetrasodium diphosphate decahydrate (2.23 g, 5 mmol) was dissolved in water (50 mL), the solution was applied to a column of Dowex 50WX8 (100 mL) in the pyridinium form, and the column was washed with 300 mL water-methanol (1:1). The eluate was directly dropped into a cooled (ice water) and stirred solution of tri-n-butylamine (2.38 mL, 10 mmol) in methanol. The solution was evaporated to dryness and re-evaporated twice with methanol and finally with anhydrous DMF (30 mL) on an oil pump.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
50WX8
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.38 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.[O-:11][P:12]([O:15][P:16]([O-:19])([O-:18])=[O:17])(=[O:14])[O-:13].[Na+].[Na+].[Na+].[Na+].[CH2:24]([N:28]([CH2:33][CH2:34][CH2:35][CH3:36])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:25][CH2:26][CH3:27]>O.[NH+]1C=CC=CC=1.CO>[O-:13][P:12]([O:15][P:16]([O-:19])([O-:18])=[O:17])(=[O:11])[O-:14].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36].[CH2:33]([NH+:28]([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:29][CH2:30][CH2:31][CH3:32])[CH2:34][CH2:35][CH3:36] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14,19.20.21.22.23|

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
50WX8
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.38 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the column was washed with 300 mL water-methanol (1:1)
ADDITION
Type
ADDITION
Details
The eluate was directly dropped into
TEMPERATURE
Type
TEMPERATURE
Details
a cooled (ice water)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
re-evaporated twice with methanol and finally with anhydrous DMF (30 mL) on an oil pump

Outcomes

Product
Name
Type
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].C(CCC)[NH+](CCCC)CCCC.C(CCC)[NH+](CCCC)CCCC.C(CCC)[NH+](CCCC)CCCC.C(CCC)[NH+](CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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